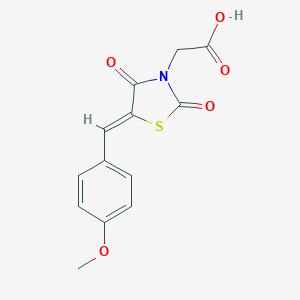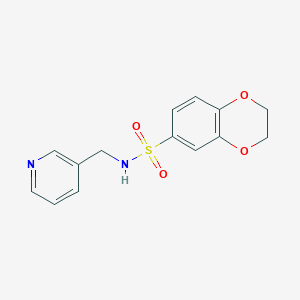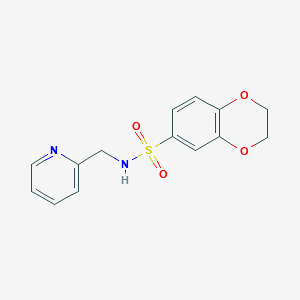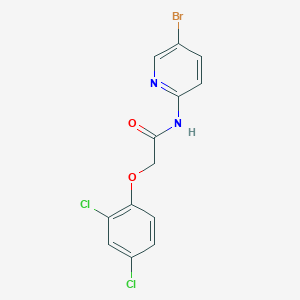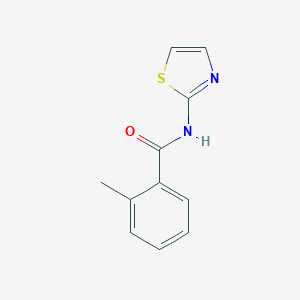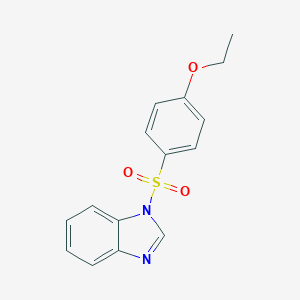
1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a benzenesulfonyl group substituted with an ethoxy group at the para position, attached to a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzenesulfonyl chloride and 1H-benzoimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethoxybenzenesulfonyl chloride is added dropwise to a solution of 1H-benzoimidazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Systems: Employing automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-12-7-9-13(10-8-12)21(18,19)17-11-16-14-5-3-4-6-15(14)17/h3-11H,2H2,1H3 |
InChI Key |
FYUWKJWJGQARSL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
solubility |
42.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
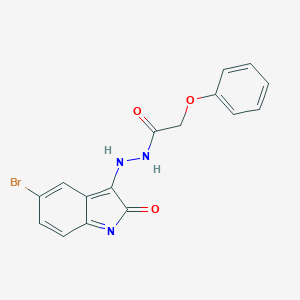
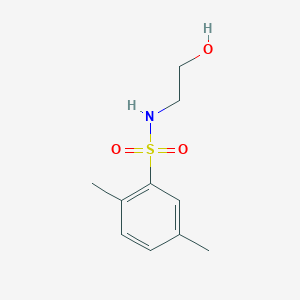

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
